Enantiomer-Dependent DKP Scaffold Formation: (R)- vs. (S)-N-Benzylserine Methyl Ester Yield Diastereomeric Isopeptides Under Identical Coupling Conditions
In the Marchini et al. 2010 Tetrahedron study, (R)-N-benzylserine methyl ester (the D-enantiomer, CAS 131110-76-4) and (S)-N-benzylserine methyl ester (the L-enantiomer, CAS 123639-56-5) were each coupled with Boc-(S)-aspartic acid β-allyl ester using EDC·HCl/DMAP. Both enantiomers underwent unexpected, selective O-acylation rather than tertiary amide formation, generating isopeptide methyl esters 4b (from the D-enantiomer) and 4a (from the L-enantiomer). These diastereomeric isopeptides, upon Boc deprotection and base treatment, cyclized to distinct diketopiperazine scaffolds DKP-2b and DKP-2a, respectively [1]. The significance is amplified in downstream applications: the trans-DKP scaffolds (derived from D-Ser/L-Asp or L-Ser/D-Asp combinations) yielded RGD peptidomimetics with nanomolar IC₅₀ values against αvβ3 integrin, while cis-DKP scaffolds showed reduced affinity [2].
| Evidence Dimension | Diastereoselective formation of isopeptide intermediates and downstream DKP scaffold configuration |
|---|---|
| Target Compound Data | (R)-N-benzylserine methyl ester (CAS 131110-76-4) + Boc-(S)-Asp → isopeptide 4b → DKP-2b (trans-DKP scaffold when paired with L-Asp) |
| Comparator Or Baseline | (S)-N-benzylserine methyl ester (CAS 123639-56-5) + Boc-(S)-Asp → isopeptide 4a → DKP-2a (cis-DKP scaffold when paired with L-Asp) |
| Quantified Difference | Opposite diastereomeric outcome; trans-DKP (D-Ser derived) scaffolds produce integrin ligands with low nanomolar IC₅₀ values (ligand 3: low nanomolar against αvβ3), while the stereochemical match/mismatch directly governs bioactivity [2][3]. |
| Conditions | Solution-phase coupling with EDC·HCl/DMAP in CH₂Cl₂; Boc deprotection with TFA/CH₂Cl₂ (1:2); cyclization with DIPEA in iPrOH at room temperature. |
Why This Matters
For procurement decisions, this means that choosing the D-enantiomer (CAS 131110-76-4) over the L-enantiomer (CAS 123639-56-5) is not a matter of equivalence—it determines the absolute configuration of the DKP scaffold and, consequently, the biological activity of the final integrin-targeted therapeutic candidate.
- [1] Marchini, M.; Mingozzi, M.; Colombo, R.; Gennari, C.; Durini, M.; Piarulli, U. Selective O-acylation of unprotected N-benzylserine methyl ester and O,N-acyl transfer in the formation of cyclo[Asp-Ser] diketopiperazines. Tetrahedron 2010, 66(49), 9528–9531. DOI: 10.1016/j.tet.2010.10.007. View Source
- [2] Marchini, M.; Mingozzi, M.; Colombo, R.; Guzzetti, I.; Belvisi, L.; Vasile, F.; Potenza, D.; Piarulli, U.; Arosio, D.; Gennari, C. Cyclic RGD Peptidomimetics Containing Bifunctional Diketopiperazine Scaffolds as New Potent Integrin Ligands. Chem. Eur. J. 2012, 18(20), 6195–6207. DOI: 10.1002/chem.201200457. View Source
- [3] Panzeri, S.; Arosio, D.; Gazzola, S.; Belvisi, L.; Civera, M.; Potenza, D.; Vasile, F.; Kemker, I.; Ertl, T.; Sewald, N.; Reiser, O.; Piarulli, U. Cyclic isoDGR and RGD peptidomimetics containing bifunctional diketopiperazine scaffolds are integrin antagonists. Chem. Eur. J. 2015, 21(16), 6265–6271. DOI: 10.1002/chem.201406567. View Source
